molecular formula C12H14O2 B2425444 1-(3-Methoxyphenyl)cyclobutanecarbaldehyde CAS No. 1500258-24-1

1-(3-Methoxyphenyl)cyclobutanecarbaldehyde

Cat. No.: B2425444
CAS No.: 1500258-24-1
M. Wt: 190.242
InChI Key: RVMAJTQIFTWHCY-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)cyclobutanecarbaldehyde is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.23836 g/mol It is characterized by a cyclobutane ring attached to a 3-methoxyphenyl group and an aldehyde functional group

Preparation Methods

The synthesis of 1-(3-Methoxyphenyl)cyclobutanecarbaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents such as disiamylborane, dicyclohexylborane, or 9-borabicyclo[3.3.1]nonane (9-BBN) under mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and bases like potassium carbonate in an aqueous or organic solvent.

Chemical Reactions Analysis

1-(3-Methoxyphenyl)cyclobutanecarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides) in various solvents. The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

1-(3-Methoxyphenyl)cyclobutanecarbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)cyclobutanecarbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The methoxy group may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

1-(3-Methoxyphenyl)cyclobutanecarbaldehyde can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)cyclobutanecarbaldehyde: Similar structure but with the methoxy group in the para position.

    1-(3-Hydroxyphenyl)cyclobutanecarbaldehyde: Similar structure but with a hydroxy group instead of a methoxy group.

    1-(3-Methoxyphenyl)cyclobutanemethanol: Similar structure but with an alcohol group instead of an aldehyde group.

These compounds share structural similarities but differ in their functional groups, which can significantly impact their chemical reactivity and applications.

Properties

IUPAC Name

1-(3-methoxyphenyl)cyclobutane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-14-11-5-2-4-10(8-11)12(9-13)6-3-7-12/h2,4-5,8-9H,3,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMAJTQIFTWHCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(CCC2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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